1,1-Difluoroethane
Overview
Description
Synthesis Analysis
The synthesis of various difluoroethanes, including 1,1-difluoroethane, has been explored through different chemical pathways. For instance, 1,1-difluoroallenes have been synthesized from commercially available 1,1,1-trifluoro-2-iodoethane, highlighting a method to produce difluoroethane derivatives (Oh, Fuchibe, & Ichikawa, 2011).
Molecular Structure Analysis
The molecular structure of 1,1-difluoroethane has been detailed through gas-phase electron diffraction studies, revealing precise bond lengths and angles. For example, the C—C bond length was found to be 1.498 A, and the C—F bond length was 1.364 A, contributing to the understanding of its molecular geometry (Beagley, Jones, & Houldsworth, 1980).
Chemical Reactions and Properties
1,1-Difluoroethane participates in various chemical reactions due to its difluoromethylene unit, which is a key functional group in organic synthesis. The reactivity of this group allows for the formation of different compounds through bond-forming reactions (Dilman & Levin, 2018).
Scientific Research Applications
Environmental Impact and Emission Studies
- Emission Estimates and Monitoring: Greally et al. (2007) conducted ground-based in situ measurements of 1,1-difluoroethane (HFC-152a), revealing significant global and regional emission estimates, emphasizing its rising presence in the atmosphere over a decade. This study highlights the importance of monitoring hydrofluorocarbons like 1,1-difluoroethane in understanding their environmental impact (Greally et al., 2007).
Chemical Properties and Applications
Chemical Characteristics
Investigations by Chen et al. (2017) into the rotational spectrum of the 1,1-difluoroethane dimer provided insights into its chemical behavior, particularly the role of weak hydrogen bonds. This study is valuable for understanding the molecular interactions of 1,1-difluoroethane, which is crucial for its applications in various fields (Chen et al., 2017).
Refrigerant Applications
He et al. (2005) explored the use of 1,1-difluoroethane in refrigeration systems. Their research focused on the performance of a refrigeration cycle using a mixture of 1,1-difluoroethane and pentafluoroethane as a refrigerant, potentially positioning it as a replacement for less environmentally friendly refrigerants (He et al., 2005).
Influence in High-charge-voltage Lithium Ion Batteries
Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes, derivatives of 1,1-difluoroethane, as electrolyte additives for lithium-ion batteries. Their research indicated the potential of these compounds in improving the performance and lifespan of high-charge-voltage batteries (Kubota et al., 2012).
Analytical and Toxicological Research
Analytical Method Development
Avella et al. (2008) developed a method for quantifying 1,1-difluoroethane using gas chromatography, addressing the need for reliable detection and measurement in forensic and research settings. This advancement is crucial for accurate and efficient analysis of 1,1-difluoroethane in various samples (Avella et al., 2008).
Uptake and Disposition in Humans
Ernstgård et al. (2012) examined the toxicokinetics of inhaled 1,1-difluoroethane in humans. Their findings on how the body absorbs, distributes, and eliminates this compound are essential for understanding its safety and impact on human health (Ernstgård et al., 2012).
Safety And Hazards
Future Directions
With a relatively low global warming potential (GWP) index of 124 and favorable thermophysical properties, 1,1-difluoroethane has been proposed as an environmentally friendly alternative to R134a . Despite its flammability, R152a also presents operating pressures and volumetric cooling capacity (VCC) similar to R134a so it can be used in large chillers or in more particular applications like heat pipe finned heat exchangers .
properties
IUPAC Name |
1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPZTNLOVBDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2 | |
Record name | 1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID0024050 | |
Record name | 1,1-Difluoroethane | |
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Molecular Weight |
66.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
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Record name | Ethane, 1,1-difluoro- | |
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Boiling Point |
52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |
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Record name | 1,1-DIFLUOROETHANE | |
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Flash Point |
< -50 °C (open cup), Flammable gas | |
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Solubility |
In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |
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Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |
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Record name | 1,1-DIFLUOROETHANE | |
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Vapor Density |
2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |
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Vapor Pressure |
Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |
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Impurities |
Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |
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Product Name |
1,1-Difluoroethane | |
Color/Form |
Colorless gas | |
CAS RN |
75-37-6 | |
Record name | 1,1-DIFLUOROETHANE | |
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Melting Point |
-179 °F (USCG, 1999), -118.6 °C, -117 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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